2,4-Difluoro-3-methoxybenzamide

Übersicht

Beschreibung

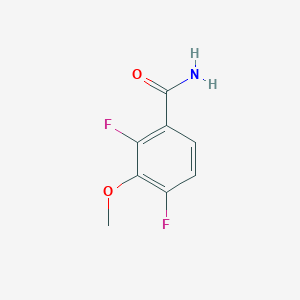

2,4-Difluoro-3-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methoxybenzamide typically involves the following steps:

Starting Material: The synthesis begins with 2,4-difluoro-3-methoxybenzoic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Difluoro-3-methoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the amide group can be reduced to form amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products:

Substitution: Products depend on the nucleophile used, such as 2,4-difluoro-3-methoxybenzylamine.

Oxidation: Products include 2,4-difluoro-3-methoxybenzoic acid.

Reduction: Products include 2,4-difluoro-3-methoxybenzylamine.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

2,4-Difluoro-3-methoxybenzamide serves as a critical building block in organic synthesis. Its fluorinated and methoxy-substituted structure allows for the development of more complex molecules. It is often utilized in:

- Pharmaceutical Synthesis : Used as an intermediate in the production of various pharmaceutical compounds, particularly those targeting bacterial infections and other therapeutic areas .

- Material Science : Employed in the synthesis of polymers and other materials that require specific chemical properties imparted by fluorination .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has been identified as a precursor in the synthesis of fluoroquinolone antibiotics, which are effective against a wide range of bacterial pathogens. Studies show that derivatives synthesized from this compound demonstrate enhanced antibacterial activity due to increased membrane permeability attributed to fluorine substitution .

- Antioxidant Activity : Experimental findings suggest that this compound possesses antioxidant properties, which can protect cells from oxidative stress. In vitro assays have demonstrated its ability to scavenge free radicals effectively .

- Proteostasis Modulation : This compound has been shown to enhance proteasomal and lysosomal activities in human fibroblasts, suggesting potential applications in therapeutic strategies aimed at age-related diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the role of this compound in synthesizing fluoroquinolone antibiotics. The synthesized compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted that the presence of fluorine atoms improved binding affinity to bacterial enzymes, enhancing the overall efficacy of the antibiotics developed from this compound.

Case Study 2: Antioxidant Properties

In another investigation focusing on oxidative stress mitigation, researchers assessed the antioxidant potential of derivatives of this compound. The results indicated a notable increase in cellular viability under oxidative conditions when treated with this compound, underscoring its potential use in formulations aimed at reducing oxidative damage .

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-3-methoxybenzamide involves its interaction with specific molecular targets:

FtsZ Inhibition: It binds to the allosteric site of the bacterial cell division protein FtsZ, inhibiting its polymerization and thus preventing bacterial cell division.

Hydrophobic Interactions: The difluoroaromatic ring forms strong hydrophobic interactions with key residues in the target protein, enhancing its binding affinity.

Vergleich Mit ähnlichen Verbindungen

3-Methoxybenzamide: Lacks the fluorine substituents and has different biological activity.

2,6-Difluoro-3-methoxybenzamide: Similar structure but with fluorine atoms at different positions, affecting its binding properties and biological activity.

Uniqueness: 2,4-Difluoro-3-methoxybenzamide is unique due to the specific positioning of the fluorine atoms, which enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry and biological research .

Biologische Aktivität

2,4-Difluoro-3-methoxybenzamide (DFMBA) is an organic compound characterized by a benzamide structure with two fluorine atoms at the 2 and 4 positions and a methoxy group at the 3 position. Its molecular formula is CHFNO, and it has garnered attention for its significant biological activity, particularly in enzyme inhibition and antimicrobial properties.

Target Enzymes

DFMBA has been identified as an inhibitor of several key enzymes, notably the bacterial cell division protein FtsZ. This protein is essential for bacterial cytokinesis, making it a prime target for antibiotic development. The fluorinated structure of DFMBA enhances its binding affinity to FtsZ compared to non-fluorinated analogs, thereby increasing its potency as an antimicrobial agent.

Molecular Interactions

The compound's biological activity is largely attributed to its ability to form hydrogen bonds and hydrophobic interactions with specific amino acid residues in target proteins. This interaction modulates enzyme activity, particularly in pathways involved in DNA repair mechanisms, such as the base excision repair pathway. DFMBA catalyzes poly(ADP-ribosyl)ation of proteins involved in chromatin architecture and DNA metabolism.

Enzyme Inhibition

DFMBA exhibits significant inhibitory effects on various enzymes:

- FtsZ Protein : DFMBA acts as an allosteric inhibitor, disrupting the normal function of FtsZ, which leads to impaired bacterial cell division.

- Poly(ADP-ribose) Polymerase (PARP) : Similar compounds have shown activity against PARP, suggesting DFMBA may also influence DNA repair processes .

Antimicrobial Activity

Research indicates that DFMBA's fluorinated structure contributes to its antimicrobial properties. It has demonstrated effectiveness against several bacterial strains, making it a candidate for further development as an antibiotic .

Case Studies

- In Vitro Studies : Laboratory studies have shown that DFMBA inhibits cell growth in Bacillus subtilis by interfering with the FtsZ-mediated cell division process. The compound was observed to cause filamentation and eventual lysis of bacterial cells .

- Molecular Docking Studies : Computational analyses suggest strong binding affinities between DFMBA and target proteins involved in bacterial cell division. These studies highlight the compound's potential as a lead compound for antibiotic development.

Dosage Effects

The biological effects of DFMBA vary with dosage:

- Low Doses : Beneficial effects on cellular processes are observed.

- High Doses : Toxicity can occur, indicating a threshold beyond which adverse effects manifest.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Difluoro-3-methoxybenzamide | Fluorine at positions 2 and 6 | Stronger antibacterial activity |

| 2,3-Difluoro-4-methoxybenzamide | Fluorine at positions 2 and 3 | Moderate enzyme inhibition |

| 3-Methoxybenzamide | No fluorination | Baseline activity for comparison |

The unique arrangement of fluorine substituents in DFMBA enhances its electronic properties and biological activity compared to structurally similar compounds.

Eigenschaften

IUPAC Name |

2,4-difluoro-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYPPAZGMZCVGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407545 | |

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479091-06-0 | |

| Record name | 2,4-difluoro-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.